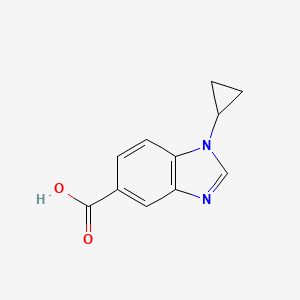

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclopropylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)7-1-4-10-9(5-7)12-6-13(10)8-2-3-8/h1,4-6,8H,2-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHSPEOTFUIAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Quantum Chemical Analysis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic Acid for Drug Discovery Applications

Executive Summary: The convergence of computational chemistry and drug development has created a new paradigm for the rational design of novel therapeutics. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer an unparalleled microscopic view of a molecule's structural and electronic characteristics. This guide provides an in-depth technical framework for the computational analysis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid, a molecule featuring the biologically significant benzimidazole scaffold. We will detail a validated workflow, from initial structure optimization to the analysis of frontier molecular orbitals and electrostatic potential maps. The insights derived from these calculations are crucial for predicting molecular reactivity, stability, and intermolecular interaction propensity, thereby accelerating the early-phase drug discovery process for researchers, chemists, and drug development professionals.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] Benzimidazole derivatives have shown significant therapeutic potential, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][2][3] This broad applicability stems from the benzimidazole core's ability to mimic other biological structures and participate in various non-covalent interactions, particularly hydrogen bonding, with biological targets like enzymes and receptors.[4][5]

The subject of this guide, 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid , combines this potent benzimidazole core with a cyclopropyl group and a carboxylic acid moiety. These functional groups are not mere decorations; they are expected to critically influence the molecule's overall conformation, solubility, and potential interactions with protein active sites.

Quantum chemical calculations provide a powerful, cost-effective means to characterize such novel molecules in silico before committing resources to potentially expensive and time-consuming laboratory synthesis and testing.[6][7] By computing the molecule's fundamental properties, we can make informed predictions about its stability, reactivity, and suitability as a drug candidate.[8][9]

Theoretical Foundation: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the predominant method in computational chemistry for investigating the electronic structure of molecules.[9] Unlike more computationally demanding wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, ρ(r), offering a remarkable balance of accuracy and efficiency.[8] This makes it an ideal tool for studying molecules of pharmaceutical interest.[7][10]

The accuracy of a DFT calculation hinges on two key choices:

-

The Exchange-Correlation (XC) Functional: This component approximates the complex quantum mechanical interactions between electrons. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, are widely used for their accuracy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular and well-validated hybrid functional that consistently provides reliable results for organic molecules.[5][11]

-

The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, but at a higher computational cost. Pople-style basis sets, such as the 6-311++G(d,p) basis set, are commonly employed. This notation indicates a triple-zeta valence shell description, augmented with diffuse functions (++) on heavy and hydrogen atoms (important for describing anions and non-covalent interactions) and polarization functions (d,p) to allow for non-spherical electron distributions.[3][12]

The combination of the B3LYP functional with a 6-311++G(d,p) basis set represents a robust, high-level theoretical model suitable for obtaining accurate geometric and electronic properties for our target molecule.

Computational Protocol: A Validated Workflow

The following section details a step-by-step protocol for the quantum chemical analysis of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid using a program package like Gaussian.[13]

Step 1: Initial Structure Preparation

The first step involves creating a plausible 3D structure of the molecule. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw. The initial geometry does not need to be perfect, as the subsequent optimization step will locate the energy minimum.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the molecular conformation that corresponds to the lowest point on the potential energy surface—the molecule's most stable structure.

Protocol:

-

Load the initial structure of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid into the computational software.

-

Set up the calculation:

-

Job Type: Opt (Optimization).

-

Method: Select DFT and specify the B3LYP functional.[14]

-

Basis Set: Select 6-311++G(d,p).

-

Charge: 0 (for a neutral molecule).

-

Multiplicity: 1 (for a singlet ground state).

-

-

Submit the calculation. The algorithm will iteratively adjust the positions of the atoms until the forces on them are negligible and the energy is minimized.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation must be performed on the resulting structure. This is a critical self-validating step.

Protocol:

-

Use the optimized geometry from the previous step as the input structure.

-

Set up the calculation:

-

Job Type: Freq (Frequency).

-

Method: Use the exact same functional (B3LYP) and basis set (6-311++G(d,p)) as used for the optimization.[13]

-

-

Submit the calculation.

Interpretation of Results:

-

Zero Imaginary Frequencies: The output should show all positive vibrational frequencies. This confirms that the optimized structure is a true local minimum on the potential energy surface.[13]

-

One or More Imaginary Frequencies: An imaginary (often printed as a negative) frequency indicates that the structure is not a minimum but a saddle point, likely a transition state.[15] If this occurs, the optimization must be revisited, potentially by slightly perturbing the geometry along the imaginary mode and re-optimizing.

Caption: Relationship between calculated properties and drug design insights.

Implications for Drug Development

The results from these quantum chemical calculations provide a direct, actionable foundation for assessing the potential of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid as a drug candidate.

-

Binding Site Interactions: The MEP map is particularly insightful. The strong negative potential on the carboxylic acid oxygens identifies them as primary hydrogen bond acceptors. [16]The positive potential on the carboxylic acid hydrogen identifies it as a key hydrogen bond donor. This information can be used to predict how the molecule will orient itself within a protein's active site, a critical first step in rational drug design. [1]* Reactivity and Metabolism: The HOMO-LUMO gap provides a measure of the molecule's kinetic stability. A molecule that is too reactive (very small gap) might be prone to off-target reactions or rapid metabolic degradation in the body. The calculated properties help to flag such potential liabilities early.

-

Foundation for Further Studies: The optimized, low-energy conformation and its associated partial charge distribution are the essential starting points for more advanced computational techniques like molecular docking and molecular dynamics (MD) simulations. [1][17]These methods simulate the interaction of the ligand with its protein target, providing estimates of binding affinity and mode.

Conclusion

Quantum chemical calculations, specifically using Density Functional Theory, represent a cornerstone of modern computational drug discovery. By applying a systematic and validated workflow, we can elucidate the fundamental structural and electronic properties of novel molecules like 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid. This in-depth guide demonstrates how to obtain a reliable optimized geometry and then leverage analyses of frontier molecular orbitals and the molecular electrostatic potential to gain predictive insights into the molecule's reactivity, stability, and intermolecular interaction capabilities. This knowledge is indispensable for guiding the subsequent stages of drug design, from hit identification to lead optimization.

References

-

In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Molecular electrostatic potential (MEP) maps of structures I and II... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved January 23, 2026, from [Link]

-

Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. (2002). SciSpace. Retrieved January 23, 2026, from [Link]

-

Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. (n.d.). Preprints.org. Retrieved January 23, 2026, from [Link]

-

Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. (2021). MDPI. Retrieved January 23, 2026, from [Link]

-

Design, synthesis, and computational studies of benzimidazole derivatives as new antitubercular agents. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. Retrieved January 23, 2026, from [Link]

-

Molecular Docking, HOMO-LUMO, Quantum Chemical Computation and Bioactivity Analysis of vic-Dioxim Derivatives Bearing Hydrazone Group Ligand and Their NiII and CuII Complexes. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

-

DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. (n.d.). Zanco Journal of Pure and Applied Sciences. Retrieved January 23, 2026, from [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

An Antioxidant Potential, Quantum-Chemical and Molecular Docking Study of the Major Chemical Constituents Present in the Leaves of Curatella americana Linn. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Density Functional Theory (DFT) - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 23, 2026, from [Link]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Vibrational Analysis in Gaussian. (1999). University of Rostock. Retrieved January 23, 2026, from [Link]

-

Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (2021). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Integrated DFT Study of CO2 Capture and Utilization in Gingerol Extraction Using Choline Chloride–Lactic Acid Deep Eutectic Solvent. (2024). MDPI. Retrieved January 23, 2026, from [Link]

-

How to eliminate negative/imaginary frequency in Gaussian during geometry optimization. (2023). YouTube. Retrieved January 23, 2026, from [Link]

-

Molecular Electrostatic Potential (MEP) Calculation Service. (n.d.). CD ComputaBio. Retrieved January 23, 2026, from [Link]

-

DFT for drug and material discovery. (2024). YouTube. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IJMS | Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds’ Bioactivity [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. longdom.org [longdom.org]

- 9. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 10. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 13. zlb.uni-rostock.de [zlb.uni-rostock.de]

- 14. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 17. worldscientific.com [worldscientific.com]

An In-Depth Technical Guide to the Initial Toxicity Screening of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

Introduction: Navigating the Complexities of Early-Stage Drug Development

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered workflow, commencing with computational predictions to guide subsequent experimental assays. The causality behind each experimental choice is elucidated, ensuring that the described protocols are not just a series of steps but a self-validating system for generating reliable and actionable data.

Part 1: Foundational Assessment - In Silico Toxicological Prediction

Before embarking on resource-intensive wet-lab experiments, a thorough in silico toxicological assessment is paramount.[3][4] Computational models, built on vast datasets of known chemical structures and their associated toxicities, provide a rapid and cost-effective means to flag potential liabilities.[3][5][6]

Rationale for In Silico Screening

The primary objective of in silico screening is to predict a compound's potential for adverse effects based on its chemical structure.[3] This is achieved through Quantitative Structure-Activity Relationship (QSAR) models and expert systems that can forecast a range of toxicological endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity.[3][5] These predictions are instrumental in prioritizing compounds for further development and designing more focused and efficient in vitro and in vivo studies.

Recommended In Silico Tools and Endpoints

A variety of commercial and open-access platforms are available for toxicity prediction.[7] For a comprehensive initial screen of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid," the following endpoints should be evaluated using validated software (e.g., OECD QSAR Toolbox, Lhasa Limited's Derek Nexus, or similar platforms):

-

Genotoxicity: Prediction of mutagenicity (Ames test outcome) and clastogenicity.

-

Carcinogenicity: Assessment based on structural alerts and statistical models.

-

Hepatotoxicity (DILI): Prediction of potential for drug-induced liver injury.[8]

-

Cardiotoxicity: Focus on the potential for hERG channel inhibition, a major cause of drug-induced cardiotoxicity.[9][10]

-

Skin Sensitization: Evaluation of the potential to cause allergic contact dermatitis.

-

ADME Properties: Prediction of Absorption, Distribution, Metabolism, and Excretion characteristics to provide context for potential toxicities.

Data Interpretation and Next Steps

The output from these predictive models should be interpreted with caution, recognizing that they are predictive and not definitive. Positive findings, or "structural alerts," should be viewed as hypotheses to be tested experimentally. The in silico results will directly inform the design of the subsequent in vitro assays, particularly in determining the relevant concentration ranges and specific endpoints to prioritize.

Part 2: Core Experimental Screening - A Tiered In Vitro Approach

Following the in silico assessment, a tiered approach to in vitro toxicity testing is employed to experimentally validate the computational predictions and further characterize the compound's safety profile. This section provides detailed methodologies for a core battery of assays.

Workflow for Initial In Vitro Toxicity Screening

The following diagram illustrates the logical flow of the initial in vitro toxicity assessment for "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid."

Caption: Tiered workflow for initial toxicity screening.

General Cytotoxicity Assays

The first experimental step is to assess the compound's general cytotoxicity to determine the concentration range that induces cell death. This is crucial for designing subsequent, more specific assays at non-lethal concentrations.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Experimental Protocol: MTT Assay

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity relevance, or a rapidly dividing line like HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid | 1 | 98.5 ± 2.1 | >100 |

| 10 | 95.2 ± 3.5 | ||

| 50 | 88.7 ± 4.2 | ||

| 100 | 75.1 ± 5.8 | ||

| Doxorubicin (Positive Control) | 1 | 45.3 ± 6.1 | 0.8 |

| Vehicle Control (0.1% DMSO) | - | 100 ± 1.5 | - |

Table 1: Hypothetical MTT Assay Results for "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" on HepG2 cells after 48h exposure.

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as mutations or chromosomal aberrations.[12]

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[13][14][15] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize histidine.[13] Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[13][16]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102).[13]

-

Treatment Mixture: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer.

-

Plating: Add 2 mL of molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

| Strain | Compound Concentration (µ g/plate ) | Mean Revertants ± SD (-S9) | Mean Revertants ± SD (+S9) | Mutagenicity Ratio (-S9) | Mutagenicity Ratio (+S9) |

| TA100 | Vehicle Control | 120 ± 15 | 135 ± 18 | 1.0 | 1.0 |

| 10 | 125 ± 12 | 140 ± 20 | 1.0 | 1.0 | |

| 50 | 130 ± 18 | 145 ± 15 | 1.1 | 1.1 | |

| 100 | 138 ± 20 | 150 ± 22 | 1.2 | 1.1 | |

| 500 | 145 ± 25 | 160 ± 19 | 1.2 | 1.2 | |

| TA98 | Vehicle Control | 30 ± 5 | 35 ± 7 | 1.0 | 1.0 |

| 10 | 32 ± 6 | 38 ± 5 | 1.1 | 1.1 | |

| 50 | 35 ± 4 | 40 ± 8 | 1.2 | 1.1 | |

| 100 | 38 ± 7 | 42 ± 6 | 1.3 | 1.2 | |

| 500 | 40 ± 5 | 45 ± 9 | 1.3 | 1.3 |

Table 2: Hypothetical Ames Test Results for "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid".

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[12][17] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[18]

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat with at least three concentrations of the test compound, a negative control, and a positive control.[19] The treatment duration is typically 3-6 hours with S9 and 24 hours without S9.[19]

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.[12][17] This ensures that only cells that have undergone one mitosis are scored.[12][17]

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[19]

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[19]

-

Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Cardiotoxicity Assessment: hERG Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-threatening arrhythmias.[9][20][21]

Experimental Protocol: Automated Patch Clamp hERG Assay

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

-

Automated Patch Clamp: Utilize an automated patch clamp system (e.g., QPatch or Patchliner) for high-throughput screening.

-

Compound Application: Apply a range of concentrations of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" to the cells.

-

Data Recording: Record the hERG channel current in response to a specific voltage protocol.

-

Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

| Compound | Concentration (µM) | hERG Inhibition (%) | IC50 (µM) |

| 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid | 0.1 | 2.5 ± 1.1 | >30 |

| 1 | 5.8 ± 2.3 | ||

| 10 | 15.2 ± 4.5 | ||

| 30 | 42.1 ± 6.8 | ||

| Terfenadine (Positive Control) | 0.01 | 55.3 ± 7.2 | 0.008 |

| Vehicle Control (0.1% DMSO) | - | 0 ± 1.8 | - |

Table 3: Hypothetical hERG Inhibition Assay Results.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major reason for drug attrition.[22][23][24] In vitro models using human liver cells can provide early indications of potential hepatotoxicity.[22]

Beyond the general cytotoxicity assessment with the MTT assay, further assays can be conducted on hepatocyte-like cell lines such as HepG2 to investigate specific mechanisms of liver injury.

Experimental Protocol: Assessment of Hepatotoxicity Markers

-

Cell Culture and Treatment: Culture HepG2 cells and treat with sub-lethal concentrations of the test compound for 24-48 hours.

-

Assay for Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFH-DA to measure intracellular ROS production.

-

Mitochondrial Membrane Potential Assay: Employ a fluorescent dye such as JC-1 to assess changes in mitochondrial membrane potential, an indicator of mitochondrial dysfunction.

-

Data Acquisition: Measure fluorescence using a plate reader or fluorescence microscope.

-

Data Analysis: Compare the results for the treated cells to the vehicle control. A significant increase in ROS production or a decrease in mitochondrial membrane potential suggests potential hepatotoxicity.

Caption: Potential mechanisms of hepatotoxicity.

Conclusion: Synthesizing a Preliminary Safety Profile

This technical guide has outlined a robust, tiered strategy for the initial toxicity screening of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid." By integrating in silico predictions with a core battery of in vitro assays, a foundational understanding of the compound's safety profile can be established. The causality-driven approach, where computational data informs experimental design, ensures an efficient use of resources and generates a self-validating dataset.

The hypothetical data presented herein suggests that "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" may have a favorable preliminary safety profile, with low cytotoxicity, no mutagenic potential in the Ames test, and a low risk of hERG inhibition. However, it is imperative to conduct these experiments rigorously to confirm these predictions. Any positive findings in these initial screens would necessitate further mechanistic studies to understand the underlying toxicological pathways. This comprehensive initial assessment is a critical step in de-risking a drug candidate and making informed decisions in the drug development pipeline.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC. [Link]

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

-

The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. PMC. [Link]

-

*In Silico Toxicity Prediction. PozeSCAF. [Link]

-

In Vitro Models for Studying Chronic Drug-Induced Liver Injury. PubMed. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

ADME-Tox in drug discovery: integration of experimental and computational technologies. Taylor & Francis Online. [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

-

Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]

-

The in vitro micronucleus technique. ScienceDirect. [Link]

-

hERG Safety. Cyprotex. [Link]

-

Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. Frontiers. [Link]

-

In Vitro Methods in Toxicology. Cambridge University Press. [Link]

-

Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. ACS Publications. [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

-

In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

-

Microbial Mutagenicity Assay: Ames Test. PMC. [Link]

-

In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. [Link]

-

Guidelines for the Testing of Chemicals. OECD. [Link]

-

In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. [Link]

-

in vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Cell Press. [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS. TSAR. [Link]

-

Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs. [Link]

-

Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]

-

In vitro testing methods. Fiveable. [Link]

-

Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. ACS Publications. [Link]

-

1-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. American Elements. [Link]

-

In Vitro Toxicity Test Services. Creative Biolabs. [Link]

-

Automated Method To Perform The In Vitro Micronucleus Assay. YouTube. [Link]

-

Mechanism-based drug safety testing using innovative in vitro liver models: from DILI prediction to idiosyncratic DILI liability assessment. Taylor & Francis Online. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. University of Florida. [Link]

-

Chapter 2: In Silico Tools for Toxicity Prediction. Royal Society of Chemistry. [Link]

-

hERG channel inhibition & cardiotoxicity. YouTube. [Link]

-

Ames Mutagenicity Test. Nelson Labs. [Link]

-

The Ames Test. University of Wisconsin-Madison. [Link]

-

ADME-Tox Modeling and Prediction. Creative Biostructure. [Link]

-

hERG Safety Assay. Creative Bioarray. [Link]

- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

-

Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. vectorb2b.com [vectorb2b.com]

- 3. pozescaf.com [pozescaf.com]

- 4. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. Ignota Labs [ignotalabs.ai]

- 7. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. crpr-su.se [crpr-su.se]

- 19. criver.com [criver.com]

- 20. m.youtube.com [m.youtube.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Characterization of the Anti-Inflammatory Properties of Cyclopropyl-Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold in Inflammation

The benzimidazole nucleus is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of clinically significant drugs.[1] Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] In the context of inflammation, benzimidazole-based compounds are particularly noteworthy for their ability to modulate key enzymatic pathways and signaling cascades that drive the inflammatory response.[3]

Inflammation is a protective biological response, but its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis and sepsis.[4][5] The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and better safety profiles is a continuous goal in drug discovery. Benzimidazole derivatives have emerged as promising candidates, primarily through their interaction with cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and various pro-inflammatory cytokines.[3][6]

Recent structure-activity relationship (SAR) studies have highlighted that substitutions at various positions of the benzimidazole ring significantly influence biological activity.[6] The introduction of a cyclopropyl moiety, a small, rigid, and lipophilic group, has been explored to enhance the potency and selectivity of various therapeutic agents. This application note provides a detailed guide to the mechanistic evaluation and experimental protocols for characterizing the anti-inflammatory properties of novel cyclopropyl-substituted benzimidazole derivatives.

Mechanistic Landscape: Key Inflammatory Signaling Pathways

Cyclopropyl-substituted benzimidazoles are hypothesized to exert their anti-inflammatory effects by targeting multiple nodes within the complex web of inflammatory signaling. The primary mechanisms involve the inhibition of pro-inflammatory enzyme production and the suppression of key signaling pathways that regulate cytokine expression.

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs), key mediators of pain and inflammation.[3][7] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible at sites of inflammation.[7] Selective inhibition of COX-2 is a desirable attribute for new anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[8]

Caption: Arachidonic Acid Cascade and COX Inhibition.

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[5][9] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Pro-inflammatory stimuli trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus.[10] Once in the nucleus, NF-κB drives the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as the COX-2 enzyme.[5] Inhibition of the NF-κB pathway, particularly at the level of IKK, is a key strategy for developing potent anti-inflammatory agents.[10]

Caption: Simplified NF-κB Signaling Pathway.

Targeting the p38 MAPK Pathway

Mitogen-activated protein kinases (MAPKs) are crucial signaling proteins that respond to external stimuli and regulate cellular processes like inflammation and apoptosis.[11] The p38 MAPK subfamily, in particular, is activated by cellular stress and inflammatory cytokines.[12] Activated p38 MAPK plays a significant role in regulating the production of pro-inflammatory cytokines, including TNF-α and IL-1β, at both the transcriptional and post-transcriptional levels.[11][12] Therefore, inhibitors of the p38 MAPK pathway are considered valuable therapeutic candidates for inflammatory diseases.[13]

In Vitro Evaluation: Protocols and Rationale

A tiered approach to in vitro screening is essential for efficiently identifying and characterizing lead compounds. The following protocols provide robust methods for assessing the anti-inflammatory potential of cyclopropyl-substituted benzimidazoles.

Caption: High-Level Experimental Workflow.

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes, allowing for the assessment of potency and selectivity.[8][14]

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate)

-

Heme

-

Tris-HCl buffer (pH 8.0)

-

Test compounds and reference standards (e.g., Celecoxib, Indomethacin) dissolved in DMSO

-

96-well microplate and plate reader (590-620 nm)

Procedure:

-

Prepare the enzyme solution by diluting COX-1 or COX-2 in Tris-HCl buffer containing heme.

-

In a 96-well plate, add 10 µL of test compound dilutions (in DMSO) or reference standard to appropriate wells. For control wells, add 10 µL of DMSO.

-

Add 150 µL of Tris-HCl buffer to all wells.

-

Add 10 µL of the heme solution to all wells.

-

Add 10 µL of the enzyme solution (COX-1 or COX-2) to the wells.

-

Incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution to all wells.

-

Immediately read the absorbance at 590 nm every minute for 5 minutes.

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition against the logarithm of compound concentration and determine the IC50 value using non-linear regression analysis.

Causality and Experimental Rationale:

-

Why TMPD? TMPD acts as a colorimetric probe. During the peroxidase reaction catalyzed by COX, TMPD is oxidized, resulting in a color change that can be measured spectrophotometrically. The rate of color development is directly proportional to the enzyme's activity.

-

Why Separate Assays for COX-1 and COX-2? Running parallel assays is crucial for determining the selectivity index (SI = IC50 COX-1 / IC50 COX-2). A high SI indicates a preference for inhibiting COX-2, which is a key objective for developing safer NSAIDs.[15]

-

Trustworthiness: Including a known selective (Celecoxib) and non-selective (Indomethacin) inhibitor validates the assay's performance and provides a benchmark for the potency and selectivity of the test compounds.

Protocol 3.2: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in a biologically relevant context.[4][16]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

MTT reagent for cytotoxicity assessment

-

Commercial ELISA kits for murine TNF-α and IL-6

-

24-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh DMEM.

-

Pre-treat the cells with various concentrations of the test compound (or vehicle control, DMSO) for 2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant for cytokine analysis.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective commercial ELISA kits, following the manufacturer's instructions.

-

In parallel, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cytotoxicity.

Causality and Experimental Rationale:

-

Why LPS? LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages through Toll-like receptor 4 (TLR4), robustly inducing the NF-κB and MAPK pathways and leading to massive cytokine production. This mimics the initial stages of a bacterial infection-induced inflammatory response.[4]

-

Why Pre-treatment? Pre-treating the cells with the compound before LPS stimulation allows the drug to enter the cells and engage its intracellular target (e.g., IKK, p38 MAPK) before the inflammatory cascade is initiated.

-

Trustworthiness: The parallel MTT assay is a critical control. It validates that the anti-inflammatory effect is specific and not a byproduct of cell death. A compound is only considered a true anti-inflammatory agent in this assay if it reduces cytokine levels at non-toxic concentrations.

In Vivo Validation: Protocol and Rationale

Promising candidates from in vitro screens must be validated in an animal model of inflammation to assess their efficacy in a complex biological system.

Protocol 4.1: Carrageenan-Induced Paw Edema Model in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo activity of potential anti-inflammatory drugs.[6][17]

Materials:

-

Wistar rats or Swiss albino mice (male, 180-220g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound and reference drug (e.g., Indomethacin, 10 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plebysmometer or digital calipers

-

Oral gavage needles

Procedure:

-

Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

-

Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

-

Measure the initial paw volume (V0) of the right hind paw of each animal using a plebysmometer.

-

Administer the test compounds, reference drug, or vehicle control orally (p.o.) via gavage.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the edema volume (Vt - V0) and the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Causality and Experimental Rationale:

-

Why Carrageenan? The inflammatory response to carrageenan is biphasic. The early phase (first 1-2 hours) is mediated by histamine and serotonin. The late phase (3-4 hours) is primarily driven by the production of prostaglandins, which is dependent on COX-2 induction.[6] Therefore, inhibition of edema in the late phase strongly suggests an NSAID-like mechanism involving COX inhibition.

-

Why Oral Administration? This route is clinically relevant and provides information on the compound's oral bioavailability and metabolic stability.

-

Trustworthiness: The use of a well-characterized standard like Indomethacin provides a positive control to validate the model's responsiveness and serves as a benchmark for the efficacy of the test compound. The time-course measurement allows for an understanding of the compound's duration of action.

Data Interpretation and Expected Outcomes

The data generated from these protocols will allow for a comprehensive evaluation of the cyclopropyl-substituted benzimidazole's anti-inflammatory profile.

Table 1: Sample Data Summary for a Hypothetical Compound (CPB-1)

| Assay | Parameter | CPB-1 | Celecoxib (Reference) | Indomethacin (Reference) |

| COX Inhibition | IC50 COX-1 (µM) | 15.2 | >100 | 0.15 |

| IC50 COX-2 (µM) | 0.25 | 0.30 | 0.20 | |

| Selectivity Index (SI) | 60.8 | >333 | 0.75 | |

| Cytokine Release | TNF-α Inhibition IC50 (µM) | 1.8 | 2.5 | 5.1 |

| IL-6 Inhibition IC50 (µM) | 2.1 | 3.0 | 6.4 | |

| Cytotoxicity (CC50, µM) | >50 | >50 | >50 | |

| Paw Edema | % Inhibition @ 3h (50 mg/kg) | 65% | Not Tested | 72% |

-

Interpretation: In this hypothetical example, CPB-1 demonstrates potent and selective COX-2 inhibition, superior to the non-selective Indomethacin and comparable to Celecoxib.[18] Its high selectivity index (SI > 50) suggests a reduced risk of gastrointestinal side effects. Furthermore, its ability to inhibit TNF-α and IL-6 production at non-toxic concentrations points to an effect on upstream signaling pathways like NF-κB or p38 MAPK.[4][16] The significant in vivo efficacy in the paw edema model confirms its activity in a complex physiological system.[19]

Conclusion

The strategic incorporation of a cyclopropyl group onto the benzimidazole scaffold presents a promising avenue for the development of novel anti-inflammatory agents. The protocols outlined in this application note provide a robust framework for the systematic evaluation of these compounds, from initial enzymatic and cell-based screening to in vivo validation. By elucidating their mechanism of action and quantifying their potency and selectivity, researchers can effectively identify lead candidates with the potential for enhanced therapeutic benefit and improved safety profiles in the treatment of inflammatory diseases.

References

-

Veerasamy, R., Roy, A., Valli, G., & Kumar, H. V. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(23), 7343. [Link]

-

Yadav, P., Kumar, R., & Singh, P. (2024). Synthesis Characterization And Screening Of Anti- Inflammatory Activity Of Benzimidazole Derivatives. International Journal of Creative Research Thoughts (IJCRT), 12(8), a805-a811. [Link]

-

Ahmad, A., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 10(4), e25893. [Link]

-

Bukhari, S. N. A., et al. (2016). Anti-Inflammatory Trends of New Benzimidazole Derivatives. Future Medicinal Chemistry, 8(3), 249-264. [Link]

-

Surana, K. R., et al. (2024). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia, 21(3). [Link]

-

Pop, R., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. [Link]

-

Islam, M. R., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 13, 856275. [Link]

-

Al-Shakliah, N. S., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(5), 633. [Link]

-

Chen, G., et al. (2013). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS Medicinal Chemistry Letters, 4(1), 69-74. [Link]

-

Uddin, G., et al. (2017). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Bangladesh Journal of Pharmacology, 12(3), 265-273. [Link]

-

K-rasad, P. A., et al. (2010). Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. Journal of Medicinal Chemistry, 53(11), 4358-4374. [Link]

-

Varghese, B., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17781-17793. [Link]

-

Menzel, J., et al. (2023). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Pharmaceuticals, 16(5), 759. [Link]

-

Fitzgerald, C. E., et al. (2003). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(13), 2235-2238. [Link]

-

Aarthy, K., & Urooj, A. (2020). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives, 20(2), 5281-5288. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Sharma, P., et al. (2023). Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors. RSC Advances, 13(48), 34091-34106. [Link]

-

Clark, A. R., & Dean, J. L. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14041. [Link]

-

Schett, G., et al. (2008). The p38 MAPK pathway mediates both antiinflammatory and proinflammatory processes: Comment on the article by Damjanov and the editorial by Genovese. Arthritis & Rheumatism, 58(11), 3632-3633. [Link]

-

Gaba, M., & Mohan, C. (2016). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

-

Menzel, J., et al. (2023). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate. [Link]

-

Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PLOS ONE, 18(9), e0290940. [Link]

-

Basic Science. (2024). Functions and Therapeutic Potential of MAPK Signaling | Basic Science Series. YouTube. [Link]

-

Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(1), 213-228. [Link]

Sources

- 1. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plantarchives.org [plantarchives.org]

- 8. ijcrt.org [ijcrt.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial and Antifungal Screening of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic Acid Analogues

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial and antifungal susceptibility testing for novel "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" analogues. The protocols outlined herein are based on established methodologies and are designed to be readily adapted for the evaluation of new chemical entities within this class of compounds.

The primary objective of these tests is to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC). The benzimidazole core of these analogues is a well-established pharmacophore known for its broad-spectrum antimicrobial activities.[1][2][3] The rationale for screening analogues of "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid" is to explore the structure-activity relationship (SAR) and identify derivatives with enhanced potency, broader spectrum of activity, and improved pharmacological properties.

I. Foundational Principles: Understanding the Screening Strategy

The antimicrobial and antifungal screening of novel compounds is a critical step in the drug discovery pipeline. The choice of screening method is dictated by the research question, the physicochemical properties of the test compounds, and the nature of the microorganisms being tested. This guide will focus on two widely accepted and robust methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar well diffusion for preliminary screening and qualitative assessment of antimicrobial activity. These methods are recommended by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[4]

The Significance of the Benzimidazole Scaffold

Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of microbial nucleic acid synthesis and disruption of folate biosynthesis.[2] Their structural similarity to purine molecules allows them to competitively inhibit essential metabolic pathways in bacteria and fungi.[2] The antifungal action of some benzimidazoles involves binding to fungal tubulin, thereby disrupting microtubule formation and inhibiting cell division.[1] The screening of novel analogues, such as those derived from "1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid," aims to identify modifications that can enhance these activities or overcome existing resistance mechanisms.

II. Experimental Protocols

A. Broth Microdilution Method for MIC Determination

This method is considered the "gold standard" for determining the quantitative antimicrobial susceptibility of a compound.[5][6][7] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Materials:

-

96-well sterile microtiter plates

-

Test compounds (1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid analogues)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (vehicle, e.g., DMSO)

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of Test Compounds and Controls:

-

Prepare a stock solution of each test compound and control antibiotic (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or RPMI-1640) to achieve a range of concentrations for testing (e.g., 0.5 to 512 µg/mL).

-

-

Preparation of Inoculum:

-

From a fresh culture plate (18-24 hours for bacteria, 24-48 hours for yeast, 5-7 days for molds), select several well-isolated colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Microtiter Plate Setup:

-

Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

-

Add 100 µL of the serially diluted test compounds and controls to the respective wells, resulting in a final volume of 200 µL and the desired final compound concentrations.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Finally, add 10 µL of the prepared inoculum to each well except the sterility control.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria.

-

Incubate plates with yeast at 35°C for 24-48 hours.

-

Incubate plates with molds at 35°C for 48-72 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by using a plate reader to measure optical density.

-

B. Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay that is useful for preliminary screening of a large number of compounds.[8][9] It relies on the diffusion of the test compound from a well through an agar medium seeded with the test microorganism.

Materials:

-

Sterile Petri dishes

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds and controls

-

Bacterial and fungal strains

-

Sterile swabs

-

0.5 McFarland turbidity standard

Protocol:

-

Preparation of Agar Plates:

-

Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify.

-

-

Inoculation of Plates:

-

Prepare a standardized microbial inoculum as described for the broth microdilution method.

-

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

-

-

Preparation of Wells and Application of Test Compounds:

-

Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.

-

Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

-

Add positive and negative controls to separate wells on the same plate.

-

-

Incubation:

-

Incubate the plates under the same conditions as for the broth microdilution method.

-

-

Measurement of Inhibition Zones:

-

After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

III. Data Presentation and Interpretation

Clear and standardized data presentation is essential for the accurate interpretation and comparison of results.

Quantitative Data Summary: MIC Values

The results of the broth microdilution assay should be summarized in a table format.

| Test Compound/Control | Test Microorganism | Gram Stain/Fungal Class | MIC (µg/mL) |

| Analogue 1 | Staphylococcus aureus (ATCC 29213) | Gram-positive | [Insert Data] |

| Escherichia coli (ATCC 25922) | Gram-negative | [Insert Data] | |

| Candida albicans (ATCC 90028) | Yeast | [Insert Data] | |

| Aspergillus niger (ATCC 16404) | Mold | [Insert Data] | |

| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | Gram-positive | [Insert Data] |

| Escherichia coli (ATCC 25922) | Gram-negative | [Insert Data] | |

| Fluconazole | Candida albicans (ATCC 90028) | Yeast | [Insert Data] |

| Aspergillus niger (ATCC 16404) | Mold | [Insert Data] |

Qualitative Data Summary: Zones of Inhibition

The results of the agar well diffusion assay can be presented in a similar tabular format.

| Test Compound/Control | Test Microorganism | Gram Stain/Fungal Class | Zone of Inhibition (mm) |

| Analogue 1 | Staphylococcus aureus (ATCC 29213) | Gram-positive | [Insert Data] |

| Escherichia coli (ATCC 25922) | Gram-negative | [Insert Data] | |

| Candida albicans (ATCC 90028) | Yeast | [Insert Data] | |

| Aspergillus niger (ATCC 16404) | Mold | [Insert Data] | |

| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | Gram-positive | [Insert Data] |

| Escherichia coli (ATCC 25922) | Gram-negative | [Insert Data] | |

| Fluconazole | Candida albicans (ATCC 90028) | Yeast | [Insert Data] |

| Aspergillus niger (ATCC 16404) | Mold | [Insert Data] |

IV. Visualizing the Workflow and Potential Mechanisms

Diagrams can aid in understanding the experimental workflow and conceptualizing the potential mechanisms of action of the test compounds.

Caption: Experimental workflow for antimicrobial and antifungal screening.

Caption: Putative mechanisms of action for benzimidazole analogues.

V. References

-

Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI, 2024. [Link]

-

Pfaller, M. A., et al. "Antifungal Susceptibility Testing: Current Approaches." Clinical Microbiology Reviews, vol. 27, no. 2, 2014, pp. 255-267. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, vol. 3, no. 2, 2008, pp. 163-175. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis, vol. 6, no. 2, 2016, pp. 71-79. [Link]

-

Ayaz, M., et al. "Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent." Research Journal of Pharmacy and Technology, vol. 10, no. 7, 2017, pp. 2399-2406. [Link]

-

Bansal, Y., & Silakari, O. "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, vol. 20, no. 21, 2012, pp. 6208-6236. [Link]

-

Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. "Screening methods to determine antibacterial activity of natural products." Brazilian Journal of Microbiology, vol. 38, no. 2, 2007, pp. 369-380. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). "EUCAST Definitive Document E.Def 9.4: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds." EUCAST, 2022. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 3. rroij.com [rroij.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. researchgate.net [researchgate.net]

- 9. An Approach to Antifungal Efficacy through Well Diffusion Analysis and Molecular Interaction Profile of Polyherbal Formulation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Notes and Protocols for 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid in Materials Science

Introduction: Unveiling the Potential of a Unique Molecular Scaffold

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid is a bespoke molecule poised for significant contributions to advanced materials science. Its trifunctional design, incorporating a rigid benzimidazole core, a reactive carboxylic acid moiety, and a conformationally constraining cyclopropyl group, offers a unique combination of properties. The benzimidazole unit is renowned for its high thermal stability, electron-accepting capabilities, and propensity for strong intermolecular hydrogen bonding.[1] The carboxylic acid provides a versatile handle for polymerization and coordination chemistry, while the cyclopropyl group introduces distinct electronic and steric influences that can modulate solid-state packing and photophysical behavior.[2][3]

This guide elucidates the prospective applications of this compound in three key areas of materials science: high-performance polymers, organic electronics, and metal-organic frameworks (MOFs). The protocols herein are designed to be robust and reproducible, providing a solid foundation for researchers to explore the untapped potential of this intriguing molecule.

PART 1: High-Performance Polymers

The incorporation of rigid heterocyclic units like benzimidazole into polymer backbones is a proven strategy for enhancing thermal and mechanical properties.[1] The planarity and hydrogen-bonding capability of the benzimidazole moiety in 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid can lead to polymers with high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical strength.

Application Note: Polyamide Synthesis

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid can serve as a functional monomer in the synthesis of novel polyamides. The resulting polymers are anticipated to exhibit superior thermal resistance and mechanical integrity due to the rigid benzimidazole backbone and the potential for ordered chain packing influenced by the cyclopropyl substituent. These properties make them attractive candidates for applications in aerospace, automotive, and electronics industries where materials are exposed to harsh conditions.

Experimental Protocol: Synthesis of a High-Performance Polyamide

This protocol details the synthesis of a polyamide via condensation polymerization of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid with a commercially available diamine, such as 4,4'-oxydianiline (ODA).

Materials:

-

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

-

4,4'-Oxydianiline (ODA)

-

Triphenyl phosphite (TPP)

-

N-Methyl-2-pyrrolidone (NMP)

-

Pyridine

-

Calcium chloride (CaCl₂)

-

Methanol

-

Argon gas supply

Procedure:

-

Drying: Thoroughly dry all glassware in an oven at 120 °C overnight. Dry the NMP over CaCl₂ and distill under reduced pressure.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (1 equivalent) and ODA (1 equivalent) in a mixture of NMP and pyridine (5% v/v).

-

Initiation: Add CaCl₂ (0.1 g per 10 mL of NMP) to the solution to enhance solubility and prevent precipitation of the polymer.

-

Polymerization: Cool the solution to 0 °C in an ice bath. Add triphenyl phosphite (2.2 equivalents) dropwise to the stirred solution. After the addition is complete, heat the reaction mixture to 100 °C and maintain for 3-4 hours under a gentle flow of argon.

-

Precipitation and Washing: Cool the viscous polymer solution to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Purification: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with water to remove any residual solvents and reagents.

-

Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Expected Outcomes:

The resulting polyamide is expected to be a high molecular weight, amorphous or semi-crystalline solid with excellent thermal stability.

| Predicted Property | Expected Value |

| Glass Transition Temp. (Tg) | > 250 °C |

| 5% Weight Loss Temp. (TGA) | > 450 °C |

| Tensile Strength | High |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) |

PART 2: Organic Electronics

Benzimidazole derivatives are widely recognized for their electron-deficient nature, making them excellent candidates for electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs).[4][5] The high triplet energy of the benzimidazole core is also advantageous for hosting phosphorescent emitters. The cyclopropyl group can further tune the electronic properties and influence the morphology of thin films, which is critical for device performance.[6]

Application Note: Electron Transport Layer in OLEDs

A derivative of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid, such as its corresponding ester or amide, can be synthesized and utilized as an electron transport layer (ETL) in a multilayer OLED. Its anticipated high electron mobility and good thermal stability could lead to devices with lower operating voltages, higher efficiencies, and longer lifetimes.

Experimental Protocol: Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a simple phosphorescent OLED using a derivative of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid as the electron transport layer.

Device Structure: ITO / HTL / EML / ETL / LiF / Al

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole Transport Layer (HTL) material (e.g., TAPC)

-

Emissive Layer (EML) host material (e.g., CBP)

-

Phosphorescent dopant (e.g., Ir(ppy)₃)

-

Electron Transport Layer (ETL) material (a derivative of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

Procedure:

-

Substrate Preparation: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.

-

Thin Film Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

-

HTL Deposition: Deposit a 40 nm thick layer of TAPC onto the ITO substrate.

-

EML Deposition: Co-evaporate CBP and Ir(ppy)₃ (6% doping concentration) to form a 20 nm thick emissive layer.

-

ETL Deposition: Deposit a 30 nm thick layer of the 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid derivative.

-

Cathode Deposition: Sequentially deposit a 1 nm thick layer of LiF and a 100 nm thick layer of Al to form the cathode.

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin.

Device Characterization:

The current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the fabricated device should be measured using a source meter and a spectroradiometer.

PART 3: Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid makes it an ideal organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[7][8] The benzimidazole core can provide additional coordination sites and can be functionalized to tune the properties of the resulting MOF. The cyclopropyl group may influence the topology of the framework and its porosity.

Application Note: Functional MOFs for Gas Sorption and Catalysis

MOFs constructed from 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid are expected to exhibit high thermal and chemical stability. The uncoordinated nitrogen atoms of the benzimidazole ring can act as Lewis basic sites, making these MOFs potentially suitable for applications in gas sorption (e.g., CO₂ capture) and heterogeneous catalysis.

Experimental Protocol: Solvothermal Synthesis of a Benzimidazole-Functionalized MOF

This protocol outlines the solvothermal synthesis of a MOF using 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid as the organic linker and zinc nitrate as the metal source.

Materials:

-

1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Reactant Mixture: In a 20 mL scintillation vial, dissolve 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in 10 mL of DMF.

-

Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 24 hours.

-

Cooling and Isolation: Allow the oven to cool slowly to room temperature. Collect the crystalline product by filtration.

-

Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

-